molecular formula C14H24O8 B13856334 Valproic Acid-d15 Beta-D-Glucuronide

Valproic Acid-d15 Beta-D-Glucuronide

Cat. No.: B13856334
M. Wt: 335.43 g/mol
InChI Key: XXKSYIHWRBBHIC-GTDUSIOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one is a heterocyclic compound that contains a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one involves several steps:

    Starting Materials: The synthesis begins with readily available starting materials such as ethanol, hydrazine hydrate, and 2-chloropyrazine.

    Step 1: Ethanol and hydrazine hydrate are mixed, and 2-chloropyrazine is added dropwise. The pH is regulated to 6, and impurities are removed to obtain an intermediate product.

    Step 2: Chlorobenzene and trifluoroacetic anhydride are added to the intermediate under stirring. Methanesulfonic acid is added, and the mixture is refluxed and distilled to remove trifluoroacetic acid. The pH is adjusted to 12, and organic phases are separated to obtain another intermediate.

    Step 3: Palladium/carbon and an ethanol solution of the intermediate are added under nitrogen protection in a high-pressure kettle. After the reaction, the mixture is filtered, washed, and concentrated.

Industrial Production Methods

The described synthetic route is favorable for industrial production due to the availability of starting materials, simplicity of the synthesis route, and minimal byproduct formation .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the treatment of diabetes and other metabolic disorders.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one is unique due to its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various pharmaceutical agents and other complex organic molecules .

Properties

Molecular Formula

C14H24O8

Molecular Weight

335.43 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,3,4,4,5,5,5-octadeuterio-2-(1,1,2,2,3,3,3-heptadeuteriopropyl)pentanoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14-/m0/s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D

InChI Key

XXKSYIHWRBBHIC-GTDUSIOASA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.